Allyl 4-(4-bromophenyl)piperazine-1-carboxylate
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Description
Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H17BrN2O2 . It has a molecular weight of 325.21 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate consists of a piperazine ring attached to a bromophenyl group and an allyl carboxylate group . The InChI code for this compound is 1S/C14H17BrN2O2/c1-2-11-19-14(18)17-9-7-16(8-10-17)13-5-3-12(15)4-6-13/h2-6H,1,7-11H2 .Scientific Research Applications
Piperazine derivatives, such as “Allyl 4-(4-bromophenyl)piperazine-1-carboxylate”, are widely used in various scientific fields . Here are some potential applications:
-
Pharmaceutical Research
- Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, “Allyl 4-(4-bromophenyl)piperazine-1-carboxylate” could potentially be used in the development of new pharmaceuticals.
- The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
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Chemical Synthesis
- “Allyl 4-(4-bromophenyl)piperazine-1-carboxylate” could be used as a starting material or intermediate in the synthesis of other complex organic compounds .
- The methods of application would depend on the specific reactions being carried out, and could involve various reaction conditions and catalysts .
- The outcomes would be evaluated based on the yield and selectivity of the desired products .
properties
IUPAC Name |
prop-2-enyl 4-(4-bromophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-2-11-19-14(18)17-9-7-16(8-10-17)13-5-3-12(15)4-6-13/h2-6H,1,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNKHWRTDGQBGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675025 |
Source
|
Record name | Prop-2-en-1-yl 4-(4-bromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
CAS RN |
1133115-38-4 |
Source
|
Record name | 2-Propen-1-yl 4-(4-bromophenyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prop-2-en-1-yl 4-(4-bromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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